N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride
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Overview
Description
“N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride” is a complex organic compound. It is a derivative of benzothiazole, which is a heterocyclic compound with diverse applications in organic synthesis and pharmaceuticals . Benzothiazole derivatives have been synthesized for their potential anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. The structure is often confirmed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
Benzothiazole derivatives undergo various chemical reactions during their synthesis. These include acetylation, diazo-coupling, Knoevenagel condensation, Biginelli reaction, and nucleophilic substitution .Mechanism of Action
Target of Action
Similar compounds with a benzothiazole nucleus have been associated with diverse biological activities such as anti-inflammatory , anti-tubercular , and anti-Alzheimer’s activities. These activities suggest that the compound may interact with a variety of targets, including enzymes like cyclooxygenase (COX) for anti-inflammatory action , or acetylcholinesterase (AChE) for anti-Alzheimer’s action .
Mode of Action
For instance, in the case of COX, the compound may prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . In the case of AChE, the compound may prevent the breakdown of acetylcholine, a neurotransmitter, thereby improving cognitive function in Alzheimer’s disease .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential interaction with various targets. In the case of anti-inflammatory activity, it may affect the arachidonic acid pathway by inhibiting COX . For anti-Alzheimer’s activity, it may affect the cholinergic pathway by inhibiting AChE .
Pharmacokinetics
Similar compounds have shown favourable pharmacokinetic profiles . The compound’s bioavailability, absorption, distribution, metabolism, and excretion would need to be studied in detail to fully understand its pharmacokinetics.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound acts as a COX inhibitor, it could result in reduced inflammation . If it acts as an AChE inhibitor, it could result in improved cognitive function in Alzheimer’s disease .
Safety and Hazards
Future Directions
The future directions in the study of benzothiazole derivatives could involve the development of new synthetic methods, the exploration of their biological activity, and the design of new derivatives with enhanced activity. The structure-activity relationships of the new benzothiazole derivatives could be studied, along with the molecular docking studies of selected compounds against specific targets .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS2.ClH/c1-2-21(28)26-24-22(23-25-18-10-6-7-11-19(18)29-23)17-12-13-27(15-20(17)30-24)14-16-8-4-3-5-9-16;/h3-11H,2,12-15H2,1H3,(H,26,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWXINNZRZTEEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C4=NC5=CC=CC=C5S4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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